molecular formula C10H15N5OS B262681 N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

Katalognummer: B262681
Molekulargewicht: 253.33 g/mol
InChI-Schlüssel: PUWKXDJFCUNLON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine is a complex organic compound that features a furan ring and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine typically involves the reaction of 2-furylmethylamine with a suitable tetrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxidized furan derivatives, reduced amine derivatives, and substituted tetrazole derivatives .

Wissenschaftliche Forschungsanwendungen

N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit certain enzymes or modulate receptor activity, resulting in its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine is unique due to the presence of both the furan and tetrazole rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H15N5OS

Molekulargewicht

253.33 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-3-(1-methyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C10H15N5OS/c1-15-10(12-13-14-15)17-7-3-5-11-8-9-4-2-6-16-9/h2,4,6,11H,3,5,7-8H2,1H3

InChI-Schlüssel

PUWKXDJFCUNLON-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CO2

Kanonische SMILES

CN1C(=NN=N1)SCCCNCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.